molecular formula C8H9F2NO2 B14065488 Benzenamine, 3,4-difluoro-, acetate CAS No. 106281-88-3

Benzenamine, 3,4-difluoro-, acetate

Cat. No.: B14065488
CAS No.: 106281-88-3
M. Wt: 189.16 g/mol
InChI Key: GTCQCJUSLWOYKK-UHFFFAOYSA-N
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Description

Benzenamine, 3,4-difluoro-, acetate: is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of benzenamine (aniline) where the hydrogen atoms at the 3 and 4 positions on the benzene ring are replaced by fluorine atoms, and the amino group is acetylated

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reactions using the above-mentioned synthetic routes. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenamine, 3,4-difluoro-, acetate can undergo oxidation reactions, leading to the formation of various oxidized products depending on the reaction conditions.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, where the fluorine atoms or the acetyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and other nucleophiles are used under various conditions.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzenamine derivatives with different functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the synthesis of fluorinated aromatic compounds, which are valuable in materials science.

Biology and Medicine:

  • Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
  • Studied for its biological activity and potential therapeutic applications.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of benzenamine, 3,4-difluoro-, acetate involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in chemical reactions. The acetyl group can influence the compound’s solubility and biological activity, potentially affecting its interaction with enzymes and receptors.

Comparison with Similar Compounds

  • Benzenamine, 2,4-difluoro-, acetate
  • Benzenamine, 3,5-difluoro-, acetate
  • Benzenamine, 3,4-dichloro-, acetate

Comparison:

  • Uniqueness: The specific positioning of the fluorine atoms in benzenamine, 3,4-difluoro-, acetate gives it unique chemical properties compared to other difluoro-substituted benzenamines. This positioning can affect its reactivity and interaction with other molecules.
  • Chemical Properties: The presence of fluorine atoms generally increases the compound’s stability and resistance to metabolic degradation, which can be advantageous in pharmaceutical applications.
  • Biological Activity: The biological activity of this compound may differ from similar compounds due to the specific arrangement of substituents, influencing its potential therapeutic applications.

Properties

CAS No.

106281-88-3

Molecular Formula

C8H9F2NO2

Molecular Weight

189.16 g/mol

IUPAC Name

acetic acid;3,4-difluoroaniline

InChI

InChI=1S/C6H5F2N.C2H4O2/c7-5-2-1-4(9)3-6(5)8;1-2(3)4/h1-3H,9H2;1H3,(H,3,4)

InChI Key

GTCQCJUSLWOYKK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC(=C(C=C1N)F)F

Origin of Product

United States

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